molecular formula C8H17N B6322080 3,4-Diethylpyrrolidine;  98% CAS No. 733763-01-4

3,4-Diethylpyrrolidine; 98%

Cat. No. B6322080
CAS RN: 733763-01-4
M. Wt: 127.23 g/mol
InChI Key: SALSSHTYKJPVRK-UHFFFAOYSA-N
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Description

3,4-Diethylpyrrolidine is a chemical compound with the molecular formula C8H17N . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as 3,4-Diethylpyrrolidine, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For instance, a series of novel pyrrolidine-functionalized purine and pyrimidine nucleosides was prepared via PyBOP-catalyzed S N Ar addition-elimination reactions of commercial halogenated precursors .


Molecular Structure Analysis

The molecular structure of 3,4-Diethylpyrrolidine consists of a pyrrolidine ring with ethyl groups attached to the 3 and 4 positions . The pyrrolidine ring is a five-membered ring with one nitrogen atom and four carbon atoms .


Chemical Reactions Analysis

Pyrrolidine derivatives, including 3,4-Diethylpyrrolidine, are often used in the synthesis of bioactive molecules. They can be used to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

Synthesis of 3,4-Disubstituted Pyrrolidine-2,5-diones

3,4-Diethylpyrrolidine can be used in the synthesis of 3,4-disubstituted 1-hydroxy-pyrrolidine-2,5-diones from 3-substituted coumarins and nitromethane . This reaction involves a simple and convenient experimental procedure, and the applicability of the rearrangement reaction is determined .

Drug Discovery

The pyrrolidine ring, which includes 3,4-Diethylpyrrolidine, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis of Spiro-Pyrrolidines

3,4-Diethylpyrrolidine can be used in the synthesis of a family of spiro-pyrrolidines . These compounds have been applied to the catalytic asymmetric Michael addition of nitromethane to 3,3-disubstituted enals for the construction of all-carbon quaternary centers .

Biological Activity

The pyrrolidine ring, including 3,4-Diethylpyrrolidine, is known to influence biological activity . The structure-activity relationship (SAR) of the studied compounds is also described, investigating the influence of steric factors on biological activity .

Anticancer and Antibacterial Agents

Compounds with the pyrrolidine ring, such as 3,4-Diethylpyrrolidine, have been used in the development of anticancer and antibacterial agents .

Central Nervous System Diseases

Pyrrolidine-based compounds, including 3,4-Diethylpyrrolidine, have been used in the treatment of central nervous system diseases .

Safety and Hazards

While specific safety data for 3,4-Diethylpyrrolidine was not found, pyrrolidine and its derivatives can be hazardous. They are flammable liquids and can cause severe skin burns and eye damage. They are also harmful if swallowed or inhaled .

properties

IUPAC Name

3,4-diethylpyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-3-7-5-9-6-8(7)4-2/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALSSHTYKJPVRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCC1CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Diethylpyrrolidine

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